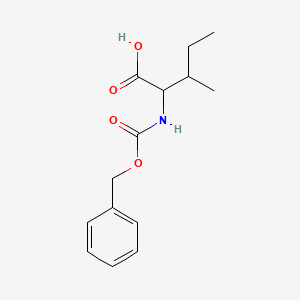
Monomethyl auristatin E intermediate-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin E intermediate-3 is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is often referred to as Z-L-isoleucine or Cbz-L-isoleucine in scientific literature.
準備方法
Synthetic Routes and Reaction Conditions
Monomethyl auristatin E intermediate-3 is typically synthesized through the reaction of L-isoleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of N-benzyloxycarbonyl-L-isoleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Monomethyl auristatin E intermediate-3 undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions.
Reduction: The compound can be reduced to L-isoleucine using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: L-isoleucine and benzyl alcohol.
Reduction: L-isoleucine.
Substitution: Derivatives of L-isoleucine with different protecting groups.
科学的研究の応用
Monomethyl auristatin E intermediate-3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
作用機序
The primary function of N-benzyloxycarbonyl-L-isoleucine is to protect the amino group of isoleucine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions to yield the desired peptide or protein .
類似化合物との比較
Similar Compounds
- N-Benzyloxycarbonyl-L-leucine
- N-Benzyloxycarbonyl-L-valine
- N-Benzyloxycarbonyl-L-alanine
Uniqueness
Monomethyl auristatin E intermediate-3 is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require precise control over the spatial arrangement of amino acids .
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
InChIキー |
JSHXJPFZKBRLFU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















